molecular formula C14H8BrN3 B8276482 1-(3-Bromo-phenyl)-1H-benzoimidazole-5-carbonitrile

1-(3-Bromo-phenyl)-1H-benzoimidazole-5-carbonitrile

Cat. No. B8276482
M. Wt: 298.14 g/mol
InChI Key: FCZBPZNXGHOXQI-UHFFFAOYSA-N
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Patent
US07902230B2

Procedure details

A mixture of compound D (1 g, 3.47 mmol), triethylorthoformate (660 mg, 4.5 mmol) and PTSA (200 mg, 1.16 mmol) in THF (10 mL) was stirred at 70° C. for 4 h. After cooling to RT, the reaction mixture was diluted with DCM, washed with sat. NaHCO3 solution to remove PTSA, dried over Na2SO4 and concentrated. The residue was purified by silica gel column chromatography using 40% ethylacetate in hexane to afford compound 4 (1 g, 96%) as light brown solid, mp:168.5-174.4° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
660 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Br:17])[CH:12]=1)[C:5]#[N:6].[CH2:18](OC(OCC)OCC)C.CC1C=CC(S(O)(=O)=O)=CC=1>C1COCC1.C(Cl)Cl>[Br:17][C:13]1[CH:12]=[C:11]([N:10]2[C:9]3[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=3[N:1]=[CH:18]2)[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=C(C#N)C=CC1NC1=CC(=CC=C1)Br
Name
Quantity
660 mg
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
200 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
WASH
Type
WASH
Details
washed with sat. NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
to remove PTSA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C=NC2=C1C=CC(=C2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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